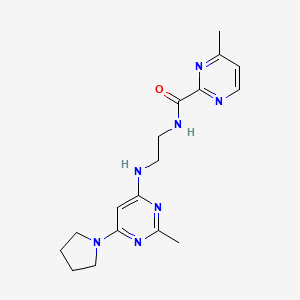![molecular formula C16H23NO4S B2896571 1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448030-70-3](/img/structure/B2896571.png)
1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a cyclopentyl group, a furan ring, and a piperidine moiety, making it a complex and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multiple steps. One common method includes the following steps:
Formation of the furan-2-ylmethyl sulfonyl chloride: This is achieved by reacting furan-2-ylmethanol with chlorosulfonic acid.
Reaction with piperidine: The furan-2-ylmethyl sulfonyl chloride is then reacted with piperidine to form the intermediate compound.
Cyclopentylation: The intermediate is further reacted with cyclopentanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Cyclohexyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: Contains a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
cyclopentyl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-16(13-4-1-2-5-13)17-9-7-15(8-10-17)22(19,20)12-14-6-3-11-21-14/h3,6,11,13,15H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLLDCASTRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)
![N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide](/img/structure/B2896492.png)

![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-butoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)
![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)
![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)




![N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2896510.png)
